molecular formula C17H32NO5P B3745829 dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate

dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate

Cat. No. B3745829
M. Wt: 361.4 g/mol
InChI Key: CSTLSQQVQSEGQE-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate, also known as VX, is a highly toxic organophosphate compound. It was first developed as a chemical weapon during the Cold War era and has been banned under the Chemical Weapons Convention since 1997. Despite its lethal nature, VX has been extensively studied for its potential use in scientific research.

Mechanism of Action

Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate acts as an irreversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate exposure are severe and can lead to death within minutes. Symptoms of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate exposure include convulsions, respiratory failure, and cardiac arrest. dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate is also known to cause long-term effects on the nervous system, including cognitive impairment and post-traumatic stress disorder.

Advantages and Limitations for Lab Experiments

Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate is a highly toxic and dangerous compound, which makes it difficult to work with in a laboratory setting. However, its potency and specificity make it a valuable tool for studying enzyme kinetics and the effects of organophosphate exposure on the nervous system. The use of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate in laboratory experiments is highly regulated and requires strict safety protocols to ensure the safety of researchers.

Future Directions

Despite the dangers associated with dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate, there is ongoing research into its potential use as a tool for developing new antidotes for organophosphate poisoning. Additionally, there is interest in studying the long-term effects of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate exposure on the nervous system and developing new treatments for these effects. Further research is also needed to develop safer and more effective ways to handle and study dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate in the laboratory.

Scientific Research Applications

Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate has been used in a variety of scientific research applications, including as a tool for studying enzyme kinetics and as a model for studying the effects of organophosphate exposure on the nervous system. dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate has also been used to develop new antidotes for organophosphate poisoning.

properties

IUPAC Name

dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32NO5P/c1-4-6-13-21-24(20,22-14-7-5-2)23-16(3)15-17(19)18-11-9-8-10-12-18/h15H,4-14H2,1-3H3/b16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTLSQQVQSEGQE-FOCLMDBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OCCCC)OC(=CC(=O)N1CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOP(=O)(OCCCC)O/C(=C/C(=O)N1CCCCC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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